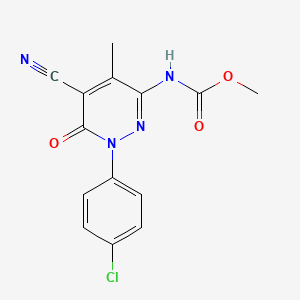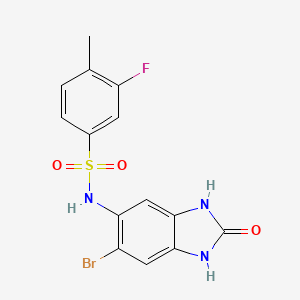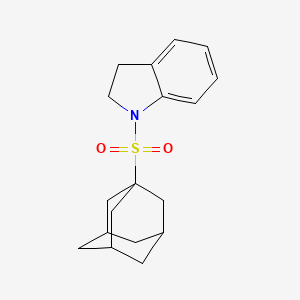![molecular formula C25H19N3O3S B11489540 1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11489540.png)
1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features a benzofuran moiety linked to a triazole ring via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. One common route includes:
Formation of Benzofuran Moiety: Starting with a suitable phenol derivative, cyclization reactions are employed to form the benzofuran ring.
Synthesis of Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction involving an azide and an alkyne.
Linking the Moieties: The benzofuran and triazole rings are linked via a sulfanyl bridge using thiol-ene click chemistry or other suitable coupling reactions.
Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the benzofuran moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified triazole or benzofuran derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(1-Benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Material Science: Applications in the development of organic semiconductors or light-emitting diodes.
Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways.
Comparison with Similar Compounds
- 1-(1-Benzofuran-2-yl)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- 1-(1-Benzofuran-2-yl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Comparison: 1-(1-Benzofuran-2-yl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C25H19N3O3S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-(1-benzofuran-2-yl)-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C25H19N3O3S/c1-30-20-13-11-17(12-14-20)24-26-27-25(28(24)19-8-3-2-4-9-19)32-16-21(29)23-15-18-7-5-6-10-22(18)31-23/h2-15H,16H2,1H3 |
InChI Key |
LWUVGWOIYLQGCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-{[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B11489484.png)

![N-[5-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B11489498.png)
![12-(4-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B11489505.png)
![2-amino-4-(4-tert-butylphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489506.png)
![5-(4-Fluorophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11489510.png)
![methyl 4-(diethylamino)-8-ethoxy-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11489518.png)
![Methyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B11489521.png)
![2-amino-4-(4-fluorophenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489526.png)

![3-fluoro-8-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11489537.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489545.png)
